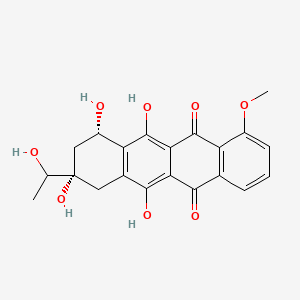
17beta-Hydroxy Exemestane Sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 17beta-Hydroxy Exemestane Sulfamate involves several steps, starting from the parent compound Exemestane. The key synthetic route includes the introduction of a sulfamate group at the 17beta-hydroxy position of Exemestane. The reaction conditions typically involve the use of sulfamoyl chloride and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Análisis De Reacciones Químicas
17beta-Hydroxy Exemestane Sulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines.
Aplicaciones Científicas De Investigación
17beta-Hydroxy Exemestane Sulfamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions, particularly in the context of proteomics research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormone-responsive cancers such as breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 17beta-Hydroxy Exemestane Sulfamate involves its interaction with specific molecular targets and pathways. As a derivative of Exemestane, it likely functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens in the body. This inhibition reduces estrogen levels, which can help in the treatment of estrogen-dependent cancers .
The compound binds irreversibly to the active site of the aromatase enzyme, leading to permanent inhibition. This action results in decreased estrogen production, which can slow the growth of hormone-responsive tumors .
Comparación Con Compuestos Similares
17beta-Hydroxy Exemestane Sulfamate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Exemestane: The parent compound, which is also an aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Another aromatase inhibitor with a different chemical structure, used for similar therapeutic purposes.
The uniqueness of this compound lies in its sulfamate group, which may confer additional biological activities and interactions compared to other aromatase inhibitors .
Propiedades
Fórmula molecular |
C20H27NO4S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] sulfamate |
InChI |
InChI=1S/C20H27NO4S/c1-12-10-14-15-4-5-18(25-26(21,23)24)20(15,3)9-7-16(14)19(2)8-6-13(22)11-17(12)19/h6,8,11,14-16,18H,1,4-5,7,9-10H2,2-3H3,(H2,21,23,24)/t14-,15-,16-,18-,19+,20-/m0/s1 |
Clave InChI |
BXBPPIUOJFDEQT-NHWXPXPKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=C[C@]34C |
SMILES canónico |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


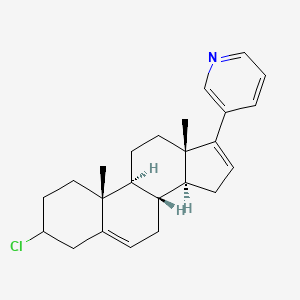
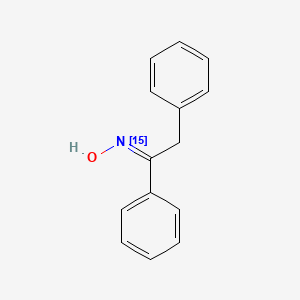
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
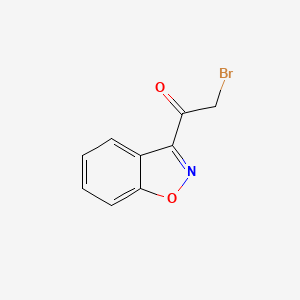


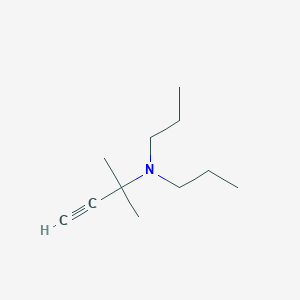
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
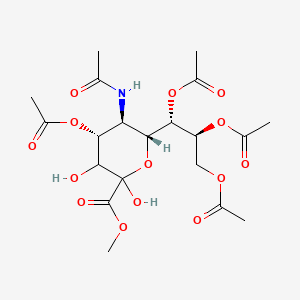
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
